molecular formula C10H12FNO B13924956 8-Fluoro-4-methylchroman-4-amine

8-Fluoro-4-methylchroman-4-amine

Cat. No.: B13924956
M. Wt: 181.21 g/mol
InChI Key: IHIJBZOQMZLULS-UHFFFAOYSA-N
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Description

8-Fluoro-4-methylchroman-4-amine is a chiral chroman derivative utilized by researchers as a key synthetic intermediate in the discovery and development of novel pharmacologically active molecules . The core chroman structure, substituted with a fluorine atom and a methyl group, is of significant interest in medicinal chemistry, particularly in the design of compounds targeting the central nervous system (CNS) . The incorporation of a fluorine atom is a common strategy in drug design, as it can enhance the metabolic stability, membrane permeability, and binding affinity of lead compounds to biological targets . Research into analogous chroman and chromene compounds has demonstrated their potential to exhibit a range of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving the induction of apoptosis . This compound serves as a versatile precursor for the synthesis of more complex structures, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific enzymes or receptors involved in disease pathways . This product is intended for research purposes and is not for diagnostic or therapeutic use. HANDLING & SAFETY: This compound requires careful handling. Refer to the associated Safety Data Sheet (SDS) for detailed hazard information. General safety precautions for similar research chemicals include using personal protective equipment and avoiding inhalation and contact with skin or eyes .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

8-fluoro-4-methyl-2,3-dihydrochromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-10(12)5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,12H2,1H3

InChI Key

IHIJBZOQMZLULS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC=C2F)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 8-Fluoro-4-methylchroman-4-amine typically follows a sequence involving:

  • Formation of 2-alkylchroman-4-one intermediates via base-mediated aldol condensation and intramolecular cyclization.
  • Reduction of the chroman-4-one carbonyl group to the corresponding chroman-4-ol.
  • Introduction or retention of the fluorine substituent at the 8-position.
  • Conversion of the chroman-4-ol to the target amine via amination or related transformations.

This strategy is adapted from related chroman syntheses reported in the literature, such as the synthesis of substituted chroman-4-ones and their derivatives under microwave irradiation and base-promoted conditions.

Stepwise Synthetic Procedure

Synthesis of 8-Fluoro-2-alkylchroman-4-one
  • Starting from commercially available 2′-hydroxyacetophenones substituted with fluorine at the 8-position, a base-promoted crossed aldol condensation is performed with appropriate aldehydes.
  • The reaction is typically carried out in ethanol under microwave irradiation at 160–170 °C for 1 hour using diisopropylamine (DIPA) as the base.
  • This process yields 2-alkylchroman-4-ones bearing the 8-fluoro substituent in moderate to high yields (17–88%), depending on the substitution pattern and electronic properties of the starting materials.
  • Electron-deficient hydroxyacetophenones favor higher yields, while electron-donating groups may lead to byproducts from aldehyde self-condensation, complicating purification.
Reduction of Chroman-4-one to Chroman-4-ol
  • The carbonyl group of the chroman-4-one intermediate is reduced using sodium borohydride (NaBH4) in methanol at 0 °C.
  • This reduction proceeds efficiently, providing the corresponding 8-fluoro-2-alkylchroman-4-ol in near-quantitative yield and high diastereomeric purity (e.g., 96:4 diastereomeric ratio).
  • The reaction mixture is worked up by aqueous extraction and purified by flash chromatography.
Conversion to 8-Fluoro-4-methylchroman-4-amine
  • While direct amination of the chroman-4-ol is less commonly reported, analogous procedures involve transformation of the hydroxyl group into an amine.
  • One approach includes activation of the hydroxyl group followed by nucleophilic substitution with ammonia or amine sources.
  • Alternatively, reduction of a nitro precursor at the 8-position followed by cyclization can yield the amine functionality.
  • For example, in related coumarin derivatives, nitration at the 8-position followed by reduction with iron powder in acidic ethanol yields 8-amino derivatives.
  • Such reduction is typically conducted under reflux for several hours, resulting in moderate yields (around 50%) of the amino-substituted chroman analogues.

Data Table: Summary of Key Synthetic Steps and Yields

Step Reaction Conditions Yield (%) Notes
Aldol condensation & cyclization 2′-hydroxy-8-fluoroacetophenone + aldehyde, DIPA, EtOH, MW 160–170 °C, 1 h 17–88 Electron-deficient substrates favor higher yield
Carbonyl reduction NaBH4, MeOH, 0 °C to RT ~98 High diastereoselectivity (96:4 ratio)
Amination (from nitro precursor) Fe powder, conc. HCl, EtOH, reflux, 6 h ~50 Reduction of 8-nitro to 8-amino derivative

Research Outcomes and Perspectives

  • The microwave-assisted aldol condensation method for chroman-4-one synthesis is efficient and scalable, offering a rapid route to fluorinated chroman derivatives.
  • Reduction of chroman-4-ones to chroman-4-ols using sodium borohydride is a well-established, high-yielding step that preserves stereochemistry.
  • Amination strategies rely on either direct substitution or reduction of nitro precursors, with the latter providing a reliable route to 8-amino derivatives, albeit with moderate yields and requiring careful control of reaction conditions.
  • The fluorine substituent at the 8-position influences electronic properties and reactivity, often enhancing metabolic stability and binding affinity in biological applications.
  • Despite the availability of synthetic routes for related chroman derivatives, specific literature focused solely on 8-Fluoro-4-methylchroman-4-amine is limited; however, extrapolation from structurally similar compounds provides a robust foundation for its synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogenation or nitration can introduce new functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogues

Chroman-Based Analogues

Substituent Position and Electronic Effects
  • (S)-8-(Trifluoromethyl)chroman-4-amine (CAS 1228569-07-0): Replaces the 8-fluoro and 4-methyl groups with a trifluoromethyl group at position 8.
  • (S)-5,8-Difluorochroman-4-amine : Contains dual fluorine substitutions at positions 5 and 8. The additional fluorine may amplify electron withdrawal, altering binding kinetics in receptor targets (e.g., adrenergic receptors) .
  • 6-Fluoro-8-methylchroman-4-amine (CAS 1273650-72-8): Fluorine at position 6 instead of 8.
  • 8-Fluorochroman-4-amine hydrochloride : The hydrochloride salt form increases aqueous solubility (critical for pharmacokinetics) but may reduce membrane permeability compared to the free base form of the target compound .
Constitutional Isomers
  • 8-Fluoroisochroman-4-amine (CAS 911826-00-1) : Isochroman (1,2-dihydro-3-benzopyran) differs in oxygen position, altering ring puckering and hydrogen-bonding capabilities. This structural change may reduce affinity for chroman-specific targets .

Heterocyclic Analogues

  • 8-Fluoro-2-methylquinolin-4-amine (CAS 288151-34-8): A quinoline derivative with planar aromaticity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Key Features
8-Fluoro-4-methylchroman-4-amine C₁₀H₁₂FNO 181.21 ~2.0 8-F, 4-Me, moderate lipophilicity
(S)-8-(Trifluoromethyl)chroman-4-amine C₁₀H₁₀F₃NO 217.19 ~3.2 Strong -I effect from -CF₃
6-Fluoro-8-methylchroman-4-amine C₁₀H₁₂FNO 181.21 ~1.8 6-F reduces steric bulk
8-Fluoro-2-methylquinolin-4-amine C₁₀H₉FN₂ 176.19 ~2.5 Planar quinoline scaffold

Data compiled from PubChem, GLPBIO, and synthesis reports

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